6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine
Overview
Description
“6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine” is a chemical compound with the empirical formula C14H20BrNO2Si . It has a molecular weight of 342.30 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isCC(C)(C)Si(C)OCc1cc2ncc(Br)cc2o1
. This provides a text representation of the compound’s structure. The InChI key is BWBCLDRXKTZAQX-UHFFFAOYSA-N
, which is a unique identifier for the compound.
Scientific Research Applications
Synthesis and Derivative Formation
6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, research by Kalme et al. (2004) demonstrates the synthesis of 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, which are precursors to thieno- and furo[3,4-b]-pyridin-2(1H)-ones, as well as new amino derivatives in the pyridin-2(1H)-one series, highlighting the compound's versatility in synthetic chemistry (Kalme, Z., Zhalubovskis, R., Shmidlers, A., Celminš, J., & Duburs, G., 2004).
Crystal Structure Analysis
The compound and its derivatives are also subjects of crystallographic studies to understand their molecular and crystal structures. Rodi et al. (2013) investigated the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, using single crystal X-ray diffraction. This work contributes to the understanding of intermolecular interactions and crystal packing, which are crucial for the development of new materials and pharmaceuticals (Rodi, Y., Luis, S., Martí, I., Martí‐Centelles, V., & Ouzidan, Y., 2013).
Chemical Reactivity and Applications
Further studies focus on the chemical reactivity of furo[3,2-b]pyridine derivatives, offering insights into their potential applications in organic synthesis and material science. For instance, Shiotani and Morita (1986) describe a convenient synthesis of furo[3,2-b]pyridine and its derivatives, showcasing the adaptability of these compounds in creating structurally diverse molecules, which could have applications ranging from medicinal chemistry to material science (Shiotani, S., & Morita, H., 1986).
Antitumor and Photophysical Properties
Moreover, compounds related to this compound have been evaluated for their antitumor properties and photophysical characteristics. For example, research into 6-(hetero)arylthieno[3,2-b]pyridine derivatives has explored their potential as antitumor compounds, with studies on their fluorescence in solution and when incorporated into nanoliposomes, indicating their utility in drug delivery and diagnostic applications (Carvalho, M. S. D., Hortelão, A. C., Calhelha, R., Abreu, A. S., Coutinho, P., Queiroz, M., & Castanheira, E. M., 2013).
Safety and Hazards
Properties
IUPAC Name |
(6-bromofuro[3,2-b]pyridin-2-yl)methoxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBCLDRXKTZAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674076 | |
Record name | 6-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-23-2 | |
Record name | 6-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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